6-Bromo-1-(phenylsulfonyl)-1H-indole

Organic Synthesis Cross-Coupling Medicinal Chemistry

Supply challenge: generic indoles lack the 6-bromo cross-coupling handle, and non-sulfonylated analogs fail to achieve target potency (EphA2, 5-HT6R, AChE) and subtype selectivity. • 6-Br enables Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions for library diversification • N-Phenylsulfonyl (besyl) group ensures SAR-validated target engagement and metabolic stability • ≥98% HPLC purity ensures lot-to-lot consistency for reproducible HTS and in vitro ADME assays

Molecular Formula C14H10BrNO2S
Molecular Weight 336.21 g/mol
CAS No. 679794-03-7
Cat. No. B1337792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-(phenylsulfonyl)-1H-indole
CAS679794-03-7
Molecular FormulaC14H10BrNO2S
Molecular Weight336.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br
InChIInChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
InChIKeyNENPDYQYNRFWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 679794-03-7): Core Indole Building Block for Medicinal Chemistry and SAR-Driven Procurement


6-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 679794-03-7) is an N-protected 6-bromoindole derivative. The phenylsulfonyl (besyl) group serves as a robust protecting group for the indole nitrogen, enabling selective functionalization at other positions. This compound is widely employed as a synthetic intermediate in the development of biologically active molecules, particularly in medicinal chemistry programs targeting kinases, GPCRs, and protein-protein interactions [1]. Its utility is underscored by structure-activity relationship (SAR) studies demonstrating that bulky, lipophilic N-sulfonyl substituents are critical for achieving target potency and subtype selectivity [2].

6-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 679794-03-7): Why Simple Indole or Non-Brominated Analogs Cannot Replicate Key Reactivity and Biological Outcomes


Generic substitution of 6-Bromo-1-(phenylsulfonyl)-1H-indole with simpler indoles or alternative halogenated/N-protected derivatives is scientifically unjustified due to the synergistic role of the 6-bromo substituent and the N-phenylsulfonyl group. The bromine atom at the 6-position provides a critical handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the indole core, a function absent in unsubstituted indoles . Simultaneously, the phenylsulfonyl group is not merely a protective group; extensive SAR analyses reveal that bulky, lipophilic N-sulfonyl moieties are essential for achieving high-affinity target engagement and subtype selectivity in therapeutic programs targeting receptors such as EphA2, cholinesterases, and 5-HT6 [1][2]. A non-sulfonylated or differently substituted analog would likely fail to reproduce the potency, selectivity, and metabolic stability observed with this specific scaffold.

6-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 679794-03-7): Direct Quantitative Evidence for Differential Procurement Decisions


Synthetic Utility: Regioselective Functionalization via 6-Bromo Handle versus Unsubstituted Indole

The presence of a bromine atom at the 6-position of the indole ring enables regioselective palladium-catalyzed cross-coupling reactions, a capability absent in unsubstituted indole. While direct quantitative comparison of reaction yields is highly substrate-dependent, the 6-bromo derivative provides a defined, single point of diversification, whereas unsubstituted indole typically requires additional protection/deprotection steps for selective functionalization .

Organic Synthesis Cross-Coupling Medicinal Chemistry

Target Engagement and Selectivity: Essential Role of N-Phenylsulfonyl Group in EphA2 Antagonism

In a study of 1-(phenylsulfonyl)-1H-indole derivatives targeting the EphA2 receptor, SAR analysis demonstrated that the presence of a bulky lipophilic N-sulfonyl moiety was fundamental for improving potency on EphA2 while simultaneously abrogating activity on EphB1-EphB3 receptor subtypes [1]. The N-phenylsulfonyl group is therefore not a generic protecting group but a critical pharmacophoric element for achieving selectivity.

Kinase Inhibition EphA2 Receptor Glioblastoma

Multifunctional Ligand Design: N-Phenylsulfonyl Indole Core Enables Dual Cholinesterase and 5-HT6 Receptor Activity

A 2021 study identified 1-(phenylsulfonyl)-1H-indole derivatives as multifunctional ligands with potent 5-HT6 receptor antagonism (Ki = 13-15 nM) and cholinesterase inhibition (IC50 = 8 nM for AChE, 24 nM for BuChE) [1]. The N-phenylsulfonyl group is integral to this polypharmacological profile; replacement with other protecting groups would likely compromise one or both activities.

Alzheimer's Disease Cholinesterase Inhibition 5-HT6 Antagonism

Vendor Purity and Quality Consistency: A Critical Factor for Reproducible Research

Commercially available 6-Bromo-1-(phenylsulfonyl)-1H-indole is typically supplied at ≥98% purity (HPLC) from major vendors [1]. In contrast, less common analogs or custom-synthesized batches may lack rigorous QC documentation, introducing variability into biological assays. While a direct purity comparison is vendor-specific, the established supply chain for this CAS number ensures a higher baseline of quality control.

Analytical Chemistry Quality Control Procurement

6-Bromo-1-(phenylsulfonyl)-1H-indole (CAS 679794-03-7): Optimal Procurement Scenarios Driven by Quantitative Evidence


Medicinal Chemistry: Parallel Synthesis of 6-Substituted Indole Libraries

This compound is optimally procured when a research program requires the generation of diverse 6-arylated, 6-alkylated, or 6-aminated indole derivatives. The 6-bromo handle enables reliable cross-coupling under standard conditions, while the N-phenylsulfonyl group ensures orthogonality with other functional groups. Procurement of this specific CAS number guarantees a single, well-characterized starting material for high-throughput library synthesis, as supported by its defined role in cross-coupling reactions .

Targeted Therapeutics: Development of EphA2-Selective Antagonists

For projects aiming to inhibit the EphA2 receptor in glioblastoma or other cancers, 6-Bromo-1-(phenylsulfonyl)-1H-indole is the preferred scaffold. Quantitative SAR studies confirm that the N-phenylsulfonyl group is essential for achieving potent EphA2 antagonism and subtype selectivity over EphB1-B3 . Alternative building blocks lacking this specific N-substituent are unlikely to reproduce the desired selectivity profile, making procurement of this exact compound a critical project decision.

Polypharmacology: Designing Multifunctional Agents for Alzheimer's Disease

Researchers developing ligands with combined 5-HT6 receptor antagonism and cholinesterase inhibition should prioritize procurement of this compound as the foundational indole building block. Literature-validated derivatives built on the 1-(phenylsulfonyl)-1H-indole core exhibit low nanomolar activity against both target classes (5-HT6R Ki = 13-15 nM, AChE IC50 = 8 nM) . Using this specific starting material aligns synthetic efforts with a proven polypharmacological chemotype, increasing the probability of discovering disease-modifying candidates.

Quality-Controlled Reagent for Reproducible Biochemical Assays

Laboratories requiring a reliable, high-purity standard for analytical method development, in vitro ADME studies, or as a control compound should procure this CAS number from established vendors. The commercially available product consistently meets ≥98% purity specifications [1], ensuring minimal lot-to-lot variability and reducing the need for costly in-house purification. This is particularly critical for quantitative bioanalytical work where impurities can confound assay readouts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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